tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate
Overview
Description
tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate: is a chemical compound that features a tert-butyl group attached to a tetrahydrofuran ring, which is further substituted with an amino group and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate typically involves the protection of the amino group followed by the formation of the tetrahydrofuran ring. One common method includes the use of tert-butyl chloroformate to introduce the tert-butyl carbamate protecting group. The reaction conditions often involve the use of a base such as triethylamine in an organic solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine, potentially altering the compound’s reactivity and applications.
Substitution: The tetrahydrofuran ring can participate in substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted tetrahydrofuran derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals
Biology: In biological research, tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate exerts its effects involves its interaction with specific molecular targets. The carbamate group can undergo hydrolysis to release the active amine, which can then interact with enzymes or receptors in biological systems. The tetrahydrofuran ring provides conformational stability, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- tert-Butyl ((3R,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate
- tert-Butyl ((3R,4S)-4-aminotetrahydro-2H-furan-3-yl)carbamate
Uniqueness: tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and physical properties compared to similar compounds with different ring structures
Biological Activity
tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate is a chemical compound with the molecular formula CHNO. It is characterized by its unique structural features, including a tert-butyl group and a carbamate functional group, which contribute to its potential biological activities. This compound is of particular interest in medicinal chemistry due to its ability to interact with various biological targets.
Research indicates that this compound may act on specific enzymes and receptors, modulating biological pathways. The compound's unique stereochemistry allows it to bind selectively to active sites on target molecules, potentially influencing their conformations and activities. This interaction is crucial for understanding its therapeutic effects.
Biological Targets
The compound has been studied for its interactions with various molecular targets, including:
- Enzymes : It may inhibit or enhance the activity of specific enzymes involved in metabolic pathways.
- Receptors : The compound could modulate receptor activity, impacting signaling pathways related to various physiological processes.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural characteristics. For example, variations in stereochemistry can lead to different biological effects. A comparison of similar compounds highlights this aspect:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
tert-butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate | CHNO | Different stereochemistry affecting biological activity |
tert-butyl ((3S,4S)-3-aminotetrahydro-2H-pyran-4-yl)carbamate | CHNO | Contains a pyran ring instead of tetrahydrofuran |
tert-butyl ((3S,4S)-4-amino-tetrahydrofuranyl)carbamate | CHNO | Lacks the specific stereochemical configuration |
Case Studies and Research Findings
- Inhibition Studies : In vitro studies have shown that compounds with similar structures can inhibit key enzymes such as acetylcholinesterase and β-secretase. These findings suggest potential applications in treating neurodegenerative diseases like Alzheimer's disease.
- Protective Effects : Research has indicated that certain derivatives can protect neuronal cells from apoptosis induced by amyloid-beta peptide aggregation. This protective effect is mediated through the modulation of inflammatory responses in astrocytes.
- Bioavailability : The bioavailability of these compounds in vivo remains a critical factor in their therapeutic efficacy. Studies indicate that modifications in structure may enhance their ability to cross the blood-brain barrier and achieve effective concentrations in target tissues.
Properties
IUPAC Name |
tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-7-5-13-4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYDCYLRWDJCCH-RQJHMYQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1COC[C@H]1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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